4-(2-Chlorophenyl)-3-methylisoxazol-5-amine
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.) .Scientific Research Applications
Isoxazolone Derivatives in Synthetic Chemistry
Isoxazolone derivatives are known for their significant biological and medicinal properties, making them valuable intermediates for synthesizing various heterocycles. They undergo numerous chemical transformations, serving as precursors for the synthesis of complex molecules. A study highlighted the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through a three-component reaction, showcasing the utility of isoxazolone derivatives in creating structurally diverse compounds with potential applications in drug development and material science (Laroum et al., 2019).
Applications in Material Science
Amine-functionalized metal–organic frameworks (MOFs) have been extensively studied for their potential in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Research on amine-functionalized MOFs, including those possibly derivable from compounds like 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine, demonstrates their utility in environmental remediation and gas separation technologies (Lin et al., 2016).
Pharmacological Applications
Chlorophenyl compounds, as part of the broader chemical family to which 4-(2-Chlorophenyl)-3-methylisoxazol-5-amine belongs, have been explored for their pharmacological applications. For instance, chlorophenols, which share the chlorophenyl moiety, have been assessed for their impact on the aquatic environment, indicating moderate toxic effects to mammalian and aquatic life. Such studies can provide a foundational understanding of the environmental and biological interactions of chlorophenyl derivatives, guiding their safe and effective use in pharmacology (Krijgsheld & Gen, 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(10(12)14-13-6)7-4-2-3-5-8(7)11/h2-5H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCPSBUORKBJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586241 | |
Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-3-methylisoxazol-5-amine | |
CAS RN |
924871-30-7 | |
Record name | 4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30586241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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